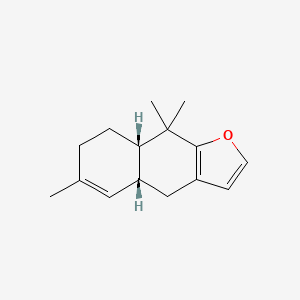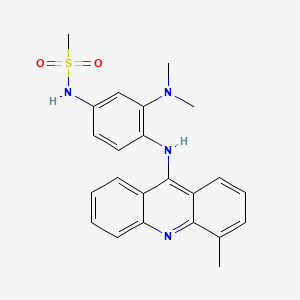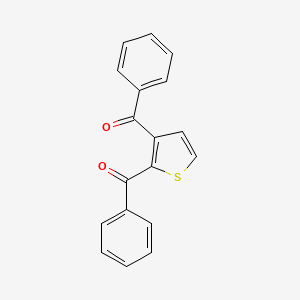
Avarol C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Avarol C is a sesquiterpenoid hydroquinone compound first isolated from the Mediterranean marine sponge Dysidea avara in 1974. It is known for its unique rearranged drimane skeleton and has been extensively studied for its wide range of biological activities, including antitumor, antimicrobial, and antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions: Avarol C can be synthesized through a series of stereocontrolled reactions. The synthesis typically involves the coupling of isoprene units to form polyenyl pyrophosphates, which are then cyclized to form the drimane skeleton. Key steps include:
Hydroquinone Formation: Starting from a suitable precursor, hydroquinone is formed through oxidation reactions.
Cyclization: The drimane skeleton is formed through cyclization reactions, often involving Lewis acids as catalysts.
Functionalization: Introduction of functional groups such as hydroxyl groups is achieved through selective oxidation and reduction reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from marine sponges, followed by purification using chromatographic techniques. Advances in synthetic biology have also explored the use of engineered microorganisms to produce this compound through fermentation processes .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form quinones, which are crucial intermediates in various biological processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride for cyclization reactions.
Major Products:
Quinones: Formed through oxidation.
Hydroquinone Derivatives: Formed through reduction.
Substituted Hydroquinones: Formed through electrophilic aromatic substitution.
科学研究应用
作用机制
Avarol C exerts its effects through multiple mechanisms:
Antitumor Activity: Inhibits cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells.
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antiviral Activity: Inhibits viral replication by blocking the synthesis of viral proteins and interfering with viral enzymes such as reverse transcriptase.
相似化合物的比较
Avarol C is unique due to its rearranged drimane skeleton and broad spectrum of biological activities. Similar compounds include:
Avarone: Another sesquiterpenoid hydroquinone with similar biological activities but different structural features.
Drimenol: A drimane-type sesquiterpenoid with antimicrobial properties.
Furodysinin: A sesquiterpenoid with a furan ring, known for its anti-inflammatory properties.
This compound stands out due to its potent activity, low toxicity, and ability to cross the blood-brain barrier, making it a promising candidate for further drug development .
属性
CAS 编号 |
130203-69-9 |
|---|---|
分子式 |
C23H32O4 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
[2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dihydroxyphenyl] acetate |
InChI |
InChI=1S/C23H32O4/c1-14-7-6-8-20-22(14,4)12-11-15(2)23(20,5)13-17-18(25)9-10-19(26)21(17)27-16(3)24/h7,9-10,15,20,25-26H,6,8,11-13H2,1-5H3/t15-,20+,22+,23+/m0/s1 |
InChI 键 |
QALBXSHCQOFDPS-APQCTARYSA-N |
手性 SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C |
规范 SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


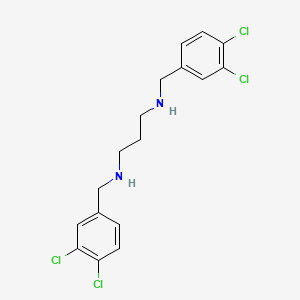
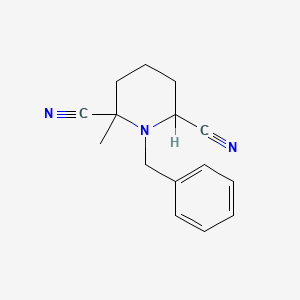


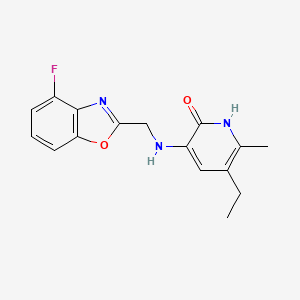
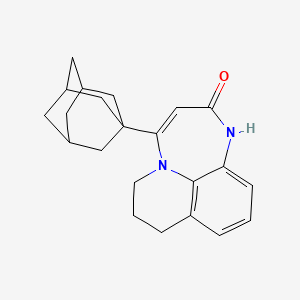
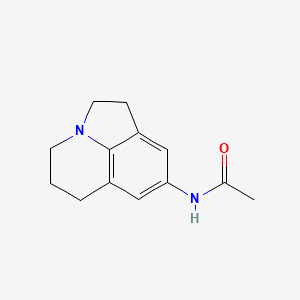
![6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine](/img/structure/B12791196.png)

